molecular formula C14H12INO B2594860 N-benzyl-4-iodobenzamide CAS No. 179117-56-7

N-benzyl-4-iodobenzamide

Cat. No.: B2594860
CAS No.: 179117-56-7
M. Wt: 337.16
InChI Key: WOLLYHQQIPVFOA-UHFFFAOYSA-N
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Description

N-Benzyl-4-iodobenzamide is an organic compound with the molecular formula C14H12INO It is characterized by the presence of a benzyl group attached to the nitrogen atom of a benzamide moiety, with an iodine atom substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-4-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of N-benzylbenzamide. This can be achieved by reacting N-benzylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-iodobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the amide group to an amine.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate or sodium hydroxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Benzaldehyde or Benzoic Acid Derivatives: Formed through oxidation.

    Amines and Carboxylic Acids: Formed through hydrolysis.

Scientific Research Applications

N-Benzyl-4-iodobenzamide has several applications in scientific research:

Comparison with Similar Compounds

N-Benzyl-4-iodobenzamide can be compared with other similar compounds, such as:

    N-Benzyl-4-bromobenzamide: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    N-Benzyl-4-chlorobenzamide: Contains a chlorine atom, leading to variations in chemical behavior and biological activity.

    N-Benzyl-4-fluorobenzamide: The presence of a fluorine atom affects its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for radiolabeling applications. The iodine atom also influences the compound’s electronic properties, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

N-benzyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLLYHQQIPVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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